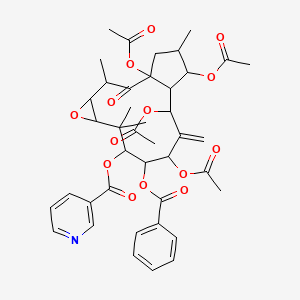

Kansuinine E

Description

Properties

IUPAC Name |

(1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl) pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H47NO14/c1-20-18-41(56-26(7)46)29(30(20)50-23(4)43)31(51-24(5)44)21(2)32(52-25(6)45)34(54-38(48)27-14-11-10-12-15-27)37(55-39(49)28-16-13-17-42-19-28)40(8,9)36-33(53-36)22(3)35(41)47/h10-17,19-20,22,29-34,36-37H,2,18H2,1,3-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKUUGNKCOAKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C)C(C(=C)C(C(C(C(C3C(O3)C(C2=O)C)(C)C)OC(=O)C4=CN=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H47NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide on the Structure Elucidation of Kansuinine E: A Case of Undisclosed Data

For researchers, scientists, and drug development professionals, a comprehensive understanding of a natural product's structure is the cornerstone of any subsequent investigation into its therapeutic potential. This guide endeavors to provide a detailed technical overview of the structure elucidation of Kansuinine E, a jatrophane-type diterpenoid isolated from the plant Euphorbia kansui. However, a thorough search of available scientific literature has revealed a significant challenge: the primary publication detailing the complete spectroscopic and experimental data for Kansuinine E remains inaccessible. While the existence and basic structural class of Kansuinine E are mentioned in the literature, the specific quantitative data required for a comprehensive analysis are not publicly available.

Context and Background

Kansuinine E belongs to the family of jatrophane diterpenes, a class of natural products known for their complex carbon skeleton and diverse biological activities. These compounds are primarily found in the plant genus Euphorbia. The initial report of the isolation of Kansuinine E, along with Kansuinine D, attributed their structure elucidation to spectroscopic and chemical analysis. This foundational work is credited to a 1982 publication in Acta Pharmaceutica Sinica. Unfortunately, the full text of this article, which would contain the critical experimental details and data, could not be retrieved through extensive database searches.

Subsequent publications that mention Kansuinine E do so in the context of broader studies on diterpenoids from Euphorbia kansui, without reiterating the detailed structure elucidation data. This lack of accessible primary data presents a significant hurdle in providing a complete technical guide as per the core requirements of this document.

General Methodologies for Structure Elucidation of Jatrophane Diterpenes

While the specific data for Kansuinine E is unavailable, this section outlines the general experimental protocols and analytical techniques typically employed in the structure elucidation of novel jatrophane diterpenes, based on methodologies reported for analogous compounds isolated from Euphorbia kansui.

Isolation Protocol

The isolation of jatrophane diterpenes from plant material is a multi-step process designed to separate compounds based on their polarity and other physicochemical properties.

A generalized experimental workflow for the isolation of jatrophane diterpenes is as follows:

Figure 1. A representative experimental workflow for the isolation of jatrophane diterpenes.

Detailed Methodologies:

-

Extraction: The dried and powdered plant material (typically the roots of Euphorbia kansui) is extracted exhaustively with a suitable organic solvent, such as 95% ethanol or methanol, at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. The jatrophane diterpenes are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: The active fraction (e.g., ethyl acetate extract) is subjected to repeated column chromatography over various stationary phases, most commonly silica gel and Sephadex LH-20. Elution is performed using gradient solvent systems to separate the components based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved using preparative or semi-preparative HPLC, often on a reversed-phase (e.g., C18) or normal-phase column with a suitable mobile phase.

Spectroscopic and Spectrometric Analysis

The structure of an isolated pure compound is elucidated using a combination of modern spectroscopic techniques.

The logical relationship between these techniques in structure elucidation is depicted below:

Figure 2. Logical workflow for the structure elucidation of a novel natural product.

Detailed Methodologies:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is employed to determine the accurate molecular weight and, consequently, the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR: ¹H NMR provides information about the number and types of protons and their chemical environment. ¹³C NMR reveals the number and types of carbon atoms in the molecule.

-

2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure. These include:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry.

-

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the presence of conjugated systems.

-

X-ray Crystallography: In cases where a suitable single crystal of the compound can be obtained, X-ray crystallography provides unambiguous determination of the complete three-dimensional structure, including the absolute stereochemistry.

Quantitative Data (Data Not Available)

As stated previously, the specific quantitative data from the spectroscopic and spectrometric analyses of Kansuinine E are not available in the accessible literature. A comprehensive technical guide would typically present this information in structured tables for clarity and comparative analysis. The following are examples of the types of tables that would be populated with the actual experimental data.

Table 1: Hypothetical ¹H NMR Data for Kansuinine E (Data Not Available)

| Position | δH (ppm) | Multiplicity | J (Hz) |

|---|

| ... | ... | ... | ... |

Table 2: Hypothetical ¹³C NMR Data for Kansuinine E (Data Not Available)

| Position | δC (ppm) |

|---|

| ... | ... |

Table 3: Hypothetical HRMS, IR, and UV Data for Kansuinine E (Data Not Available)

| Technique | Data |

|---|---|

| HRMS (ESI-TOF) | m/z [M+Na]⁺: ... (calculated for CₓHᵧO₂, ...) |

| IR (KBr) νₘₐₓ | ... cm⁻¹ |

| UV (MeOH) λₘₐₓ | ... nm |

Conclusion

The structure elucidation of Kansuinine E, a jatrophane diterpenoid from Euphorbia kansui, represents a gap in the readily accessible scientific record. While the compound has been isolated and its structural class identified, the detailed experimental protocols and, critically, the quantitative spectroscopic data necessary for a thorough and independent verification of its structure are not publicly available. This guide has provided a framework of the general methodologies that were likely employed in its characterization. For researchers and scientists in the field of natural product chemistry and drug development, this highlights the critical importance of data accessibility and the challenges that can arise when primary literature is not available. Further investigation and potential re-isolation and characterization of Kansuinine E would be necessary to provide the definitive data required for its full scientific exploration.

An In-depth Technical Guide to the Chemical Properties and Characterization of Kansuinines

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the chemical properties, characterization, and biological activities of Kansuinines, a class of diterpenes isolated from the plant Euphorbia kansui. Due to a significant body of research on Kansuinine A, this document will focus on this compound as a representative of the Kansuinine family, while noting the limited specific information available for other analogues such as Kansuinine E.

Chemical Properties and Structure

Kansuinines are complex diterpenoids with a variety of biological activities. The chemical properties of Kansuinine A and the related Kansuinine B are summarized below.

| Property | Kansuinine A | Kansuinine B |

| Molecular Formula | C37H46O15[1] | C38H42O14[2] |

| Molecular Weight | 730.8 g/mol [1] | 722.7 g/mol [2] |

| IUPAC Name | [(1S,2S,4R,5R,6S,9R,11R,13S,15S)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate[1] | [(1S,3S,4S,6S,9R,10S,12R,13S,14R,15R,16S)-1,14-diacetyloxy-10-benzoyloxy-9,15,16-trihydroxy-3,7,7,15-tetramethyl-11-methylidene-2,8-dioxo-5-oxatricyclo[11.3.0.04,6]hexadecan-12-yl] benzoate[2] |

| Monoisotopic Mass | 730.28367076 Da[1] | 722.25745601 Da[2] |

Characterization and Analysis

The structural elucidation and characterization of Kansuinines are typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

Table 2: Representative Spectroscopic Data for Kansuinine Analogues

| Technique | Data Type | Representative Values |

|---|---|---|

| 1H NMR | Chemical Shift (δ) | A range of proton signals including those for methyl groups, methylene protons, and protons attached to oxygenated carbons. Specific shifts and coupling constants are used to determine the connectivity of the carbon skeleton.[3] |

| 13C NMR | Chemical Shift (δ) | Signals corresponding to carbonyl carbons, olefinic carbons, and various aliphatic carbons, providing a map of the carbon framework.[3] |

| LC-MS/MS | Mass-to-charge ratio (m/z) | Provides the molecular weight and fragmentation pattern, which aids in identifying the compound and its substructures.[4] |

Isolation and Purification

The isolation of Kansuinines from their natural source, Euphorbia kansui, involves extraction followed by chromatographic purification.

Experimental Protocol: Isolation and Purification

-

Extraction: The dried and powdered roots of Euphorbia kansui are extracted with a suitable solvent, such as ethyl acetate.[5]

-

Chromatography: The crude extract is subjected to various chromatographic techniques for purification. These may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 to separate compounds based on polarity and size.[6][7]

-

High-Speed Counter-Current Chromatography (HSCCC): An effective method for the preparative isolation and purification of natural products.[6]

-

High-Performance Liquid Chromatography (HPLC): Used for final purification and to assess the purity of the isolated compounds.[6]

-

The workflow for a typical isolation and purification process is illustrated below.

Caption: General workflow for the isolation and purification of Kansuinines.

Biological Activity and Mechanism of Action

Kansuinine A has been shown to possess significant biological activities, particularly in the context of cardiovascular disease.[8] Research indicates that it can ameliorate atherosclerosis by inhibiting endothelial cell apoptosis induced by reactive oxygen species (ROS).[8][9]

Anti-Atherosclerotic Effects

Kansuinine A has demonstrated protective effects against the development of atherosclerosis in animal models.[8] It achieves this by reducing the size of atherosclerotic lesions.[9]

Cellular Mechanisms

At the cellular level, Kansuinine A exerts its effects through the modulation of key signaling pathways involved in inflammation and apoptosis. Specifically, it has been shown to inhibit the IKKβ/IκBα/NF-κB signaling pathway.[9]

Signaling Pathway of Kansuinine A in Endothelial Cells

The diagram below illustrates the proposed mechanism of action of Kansuinine A in preventing H2O2-induced endothelial cell apoptosis.

Caption: Kansuinine A inhibits the IKKβ/IκBα/NF-κB signaling pathway.

Experimental Protocols for Biological Activity Assessment

The following are detailed methodologies for key experiments used to characterize the biological activity of Kansuinine A.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cells.

Protocol:

-

Human Aortic Endothelial Cells (HAECs) are seeded in 96-well plates.[9]

-

After reaching confluence, the cells are treated with various concentrations of Kansuinine A (e.g., 0.1, 0.3, 1.0, 3.0 µM) for 24 hours.[9]

-

To induce cell injury, cells are co-treated with hydrogen peroxide (H2O2) at a concentration of 200 µM.[9]

-

Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated.[10]

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[10]

Intracellular ROS Generation Assay

This assay measures the levels of reactive oxygen species within cells.

Protocol:

-

HAECs are seeded and treated with Kansuinine A and H2O2 as described for the cell viability assay.[9]

-

The cells are then incubated with 2',7'-dichlorofluorescein diacetate (DCFH-DA), a fluorescent probe that reacts with ROS.[9]

-

The fluorescence intensity is measured using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.[9]

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

-

HAECs are treated with Kansuinine A and H2O2.

-

The cells are lysed to extract total proteins.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[11]

-

The membrane is blocked to prevent non-specific antibody binding.[11]

-

The membrane is incubated with primary antibodies against the target proteins (e.g., phosphorylated IKKβ, phosphorylated IκBα, phosphorylated NF-κB, Bax, Bcl-2, cleaved caspase-3).[5][9]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[9]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) reagent and imaged.[9]

-

Densitometry analysis is performed to quantify the protein expression levels, often normalized to a loading control like β-actin.[9]

This guide provides a foundational understanding of the chemical and biological properties of Kansuinines, with a specific focus on the well-researched Kansuinine A. Further investigation into other analogues, including Kansuinine E, is warranted to fully explore the therapeutic potential of this class of compounds.

References

- 1. Kansuinine A | C37H46O15 | CID 133562021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kansuinine B | C38H42O14 | CID 442050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ffhdj.com [ffhdj.com]

- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Spec… [ouci.dntb.gov.ua]

- 5. mdpi.com [mdpi.com]

- 6. Preparative isolation and purification of alkannin/shikonin derivatives from natural products by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-phase extraction for purification of alkannin/shikonin samples and isolation of monomeric and dimeric fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biotechrep.ir [biotechrep.ir]

Biological Activity of Kansuinine A: A Technical Overview

This document provides an in-depth overview of the biological activities of Kansuinine A for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes the key signaling pathways involved.

Core Biological Activities: Anti-Inflammatory and Anti-Atherosclerotic Effects

Current research highlights the potential of Kansuinine A as an anti-inflammatory and anti-atherosclerotic agent. The primary mechanism appears to be the protection of vascular endothelial cells against oxidative stress-induced apoptosis, a critical factor in the development of atherosclerosis.[1][2][3]

Quantitative Data Summary

The following table presents a summary of the quantitative data on the biological activities of Kansuinine A, derived from in vitro and in vivo studies.

| Parameter | Cell Line / Model | Concentration / Dosage | Observed Effect | Reference(s) |

| Cytotoxicity | Human Aortic Endothelial Cells (HAECs) | Up to 3 µM | No significant cytotoxicity observed. | [4] |

| Anti-apoptotic Activity | HAECs treated with H₂O₂ | 0.1, 0.3, and 1.0 µM | Significant protection against H₂O₂-induced cell damage. | [3] |

| HAECs treated with H₂O₂ | 0.3 and 1.0 µM | Significant reduction in the Bax/Bcl-2 ratio. | [4] | |

| HAECs treated with H₂O₂ | 1.0 µM | Significant inhibition of cleaved caspase-3 expression. | [4] | |

| Signaling Pathway Modulation | Human hepatoma cells | Not specified | Inhibition of IL-6-induced Stat3 activation (by Kansuinine A and B). | [5] |

| HAECs treated with H₂O₂ | 1.0 µM | Significant suppression of phosphorylated IKKβ expression. | [3] | |

| HAECs treated with H₂O₂ | 0.3 and 1.0 µM | Significant suppression of phosphorylated IκBα expression. | [3] | |

| HAECs treated with H₂O₂ | 0.3 and 1.0 µM | Significant suppression of phosphorylated NF-κB expression. | [3] | |

| In Vivo Efficacy | ApoE-/- mice on a high-fat diet | 20 µg/kg and 60 µg/kg | Significant reduction in atherosclerotic lesion size. | [3] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to evaluate the biological activity of Kansuinine A.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Human Aortic Endothelial Cells (HAECs) are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment:

-

Cytotoxicity Assessment: Cells are incubated with various concentrations of Kansuinine A for 24 hours.

-

Protective Effect Assessment: Cells are pre-treated with Kansuinine A for 1 hour, followed by the addition of an inducing agent such as hydrogen peroxide (H₂O₂) for a further 24 hours.

-

-

MTT Incubation: The culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[4]

Apoptosis Assays

1. Nuclear Staining with Hoechst 33342: This method is used to visualize nuclear morphology changes characteristic of apoptosis.

-

Cell Culture and Treatment: HAECs are cultured on glass coverslips and treated with Kansuinine A and/or an apoptosis inducer.

-

Fixation and Staining: Cells are fixed with 4% paraformaldehyde, washed with PBS, and then stained with Hoechst 33342 solution.

-

Microscopy: The coverslips are mounted on glass slides, and the cells are observed under a fluorescence microscope. Apoptotic cells are identified by their condensed or fragmented nuclei.

2. Western Blot Analysis of Apoptosis-Related Proteins: This technique is employed to quantify the expression levels of key proteins involved in the apoptotic cascade.

-

Protein Extraction: Following treatment, cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.

-

Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and cleaved caspase-3. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.[4]

Signaling Pathway Analysis via Western Blot

The protocol for analyzing signaling pathway proteins is analogous to that for apoptosis-related proteins, with the primary antibodies selected to target the total and phosphorylated forms of the proteins of interest, such as IKKβ, IκBα, NF-κB, Stat3, and ERK1/2.[3][5]

In Vivo Atherosclerosis Model

This model is used to assess the therapeutic potential of Kansuinine A in a living organism.

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice are commonly used as they spontaneously develop atherosclerotic lesions.

-

Diet and Administration: The mice are fed a high-fat diet to accelerate the development of atherosclerosis. The treatment group receives regular administration of Kansuinine A (e.g., via oral gavage or intraperitoneal injection) for a predetermined period (e.g., 15 weeks).

-

Lesion Analysis:

-

Tissue Harvesting: At the end of the study, the mice are euthanized, and the aortas are carefully dissected.

-

Oil Red O Staining: The aortas are stained with Oil Red O, a lipid-soluble dye, to visualize the atherosclerotic plaques. The stained area is then quantified using image analysis software.

-

Histological Examination: Sections of the aortic root are stained with hematoxylin and eosin (H&E) to allow for microscopic examination of the plaque structure and cellular composition.[3]

-

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathways modulated by Kansuinine A and a general experimental workflow for its in vitro characterization.

Caption: Kansuinine A inhibits oxidative stress-induced apoptosis by suppressing the IKKβ/IκBα/NF-κB signaling cascade.

Caption: Kansuinines A and B inhibit IL-6-induced STAT3 activation through the activation of ERK1/2 and subsequent upregulation of SOCS-3.

Caption: A typical workflow for the in vitro evaluation of the biological effects of Kansuinine A.

References

- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling [mdpi.com]

- 5. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Kansuinine E: Discovery, History, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui, a plant used in traditional Chinese medicine. This technical guide provides a comprehensive overview of the discovery, history, and biological activity of Kansuinine E, with a focus on its inhibitory effects on nitric oxide production. The information presented is curated for researchers, scientists, and professionals in the field of drug development.

Discovery and History

Kansuinine E was first reported in the scientific literature in a 2016 publication in Bioorganic & Medicinal Chemistry Letters by Lee et al.[1][2]. As part of a bioactivity-guided fractionation of the methanol extract of Euphorbia kansui roots, Kansuinine E was isolated along with several other new and known jatrophane and ingenane-type diterpenoids. Its chemical structure was elucidated through extensive spectroscopic analysis, including 1D and 2D NMR (HMQC, HMBC, COSY, and NOESY) and high-resolution electrospray ionization mass spectrometry (HRESIMS), as well as circular dichroism (CD) analysis[1]. The CAS number assigned to Kansuinine E is 672945-84-5, and its molecular formula is C41H47NO14[3].

Chemical Structure

Kansuinine E belongs to the jatrophane class of diterpenoids, which are characterized by a macrocyclic carbon skeleton. The detailed structural elucidation revealed a complex, polyoxygenated molecule.

Biological Activity: Nitric Oxide Inhibition

The primary biological activity reported for Kansuinine E is the inhibition of nitric oxide (NO) production. In a key study, Kansuinine E was shown to inhibit lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophage cells with an IC50 value of 6.3 μM[3][4][5]. This finding suggests that Kansuinine E may have potential as an anti-inflammatory agent, as excessive NO production is a hallmark of inflammatory processes.

Quantitative Data on Nitric Oxide Inhibition

The inhibitory effect of Kansuinine E on LPS-induced nitric oxide production in RAW 264.7 macrophages is summarized in the table below. This data is extracted from the study by Lee et al. (2016)[1].

| Compound | IC50 (μM) for NO Inhibition |

| Kansuinine E | 6.3 |

Experimental Protocols

The following is a detailed methodology for the nitric oxide inhibition assay used to characterize the activity of Kansuinine E, as described by Lee et al. (2016)[1].

Nitric Oxide Production Inhibition Assay in RAW 264.7 Cells

1. Cell Culture and Treatment:

-

RAW 264.7 macrophage cells were seeded in 96-well plates at a density of 5 x 10^5 cells/mL in DMEM supplemented with 10% FBS, 100 U/mL of penicillin, and 100 µg/mL of streptomycin.

-

The cells were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After incubation, the cells were pre-treated with various concentrations of Kansuinine E for 30 minutes.

-

Following pre-treatment, the cells were stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce nitric oxide production.

2. Measurement of Nitric Oxide Production:

-

Nitric oxide concentration in the culture supernatant was determined by measuring the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

-

100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture was incubated at room temperature for 10 minutes.

-

The absorbance was measured at 540 nm using a microplate reader.

-

The nitrite concentration was calculated from a standard curve generated with sodium nitrite.

3. Data Analysis:

-

The percentage of inhibition of NO production was calculated relative to the LPS-stimulated control group.

-

The IC50 value, the concentration of the compound that causes 50% inhibition of NO production, was determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for the isolation and bioassay of Kansuinine E, as well as its inhibitory effect on the nitric oxide production pathway.

References

- 1. Jatrophane and ingenane-type diterpenoids from Euphorbia kansui inhibit the LPS-induced NO production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jatrophane and ingenane-type diterpenoids from Euphorbia kansui inhibit the LPS-induced NO production in RAW 264.7 cells PMID: 27246615 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. Kansuinine E | Nitric Oxide抑制剂 | CAS 672945-84-5 | 美国InvivoChem [invivochem.cn]

In-Depth Technical Guide to Kansuinine E (CAS Number: 672945-84-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kansuinine E is a naturally occurring jatrophane-type diterpenoid isolated from the roots of Euphorbia kansui. As a member of the extensive diterpenoid family, it has garnered interest within the scientific community for its biological activities, particularly as an inhibitor of nitric oxide (NO) production. This technical guide provides a comprehensive overview of the available scientific data on Kansuinine E, including its physicochemical properties, biological activity, and postulated mechanisms of action.

Physicochemical Properties

Kansuinine E is a complex diterpenoid ester. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 672945-84-5 | |

| Molecular Formula | C₄₁H₄₇NO₁₄ | |

| IUPAC Name | (1a'S,4'S,5'S,7'R,7a'R,8'S,9'S,10a'R,12'S,12a'S)-4'-(benzoyloxy)-2',2',9',12'-tetramethyl-6'-methylene-3'-(nicotinoyloxy)-11'-oxotetradecahydro-10a'H-cyclopenta[1][2]cyclododeca[1,2-b]oxirene-5',7',8',10a'-tetrayl tetraacetate | |

| Physical Description | Solid powder |

Biological Activity: Nitric Oxide Inhibition

Kansuinine E has been identified as an inhibitor of nitric oxide (NO) production. Overproduction of NO is implicated in various inflammatory diseases and pathological processes, making inhibitors of NO synthesis valuable candidates for therapeutic development.

A key study by Lee et al. (2016) investigated the inhibitory effects of several jatrophane and ingenane-type diterpenoids isolated from Euphorbia kansui on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages. While the specific IC₅₀ value for Kansuinine E was not individually reported in the abstract, the study demonstrated that the isolated jatrophane diterpenoids exhibited inhibitory activities with IC₅₀ values ranging from 0.7 to 46.5 μM. This indicates that Kansuinine E is an active inhibitor of NO production within this range.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of Kansuinine E are crucial for reproducibility and further research.

General Isolation Protocol for Jatrophane Diterpenoids from Euphorbia kansui

The following is a generalized workflow for the isolation of jatrophane diterpenoids, including Kansuinine E, from the roots of Euphorbia kansui. This protocol is based on common phytochemical extraction and purification techniques.

References

Jatrophane Diterpenoids from Euphorbia kansui: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The dried roots of Euphorbia kansui have been a staple in traditional Chinese medicine for centuries. Modern phytochemical investigations have revealed a rich diversity of terpenoids within this plant, with jatrophane diterpenoids emerging as a class of compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the isolation, structural elucidation, and biological activities of jatrophane diterpenoids from Euphorbia kansui, with a focus on their promising roles in multidrug resistance (MDR) reversal and anti-inflammatory effects.

Overview of Jatrophane Diterpenoids from Euphorbia kansui

Jatrophane diterpenoids are characterized by a macrocyclic carbon skeleton. Those isolated from Euphorbia kansui have demonstrated a range of biological activities, making them attractive candidates for drug discovery and development. Bioactivity-guided fractionation has been a key strategy in identifying novel and potent compounds within this class.[1][2][3][4][5][6][7][8] The primary therapeutic areas of interest for these compounds are the reversal of multidrug resistance in cancer cells and the inhibition of inflammatory responses.

Data Presentation of Bioactive Jatrophane Diterpenoids

The following tables summarize the quantitative data for various jatrophane diterpenoids isolated from Euphorbia kansui, focusing on their MDR reversal and anti-inflammatory activities.

Table 1: Multidrug Resistance (MDR) Reversal Activity of Jatrophane Diterpenoids

| Compound | Cell Line | Chemotherapeutic Agent | Concentration (µM) | Reversal Fold (RF) | Reference |

| Kanesulone C | MCF-7/ADR | Adriamycin | 5 | ~85 | [9] |

| 3,5,7,15-tetraacetoxy-9-nicotinoyloxy-14-oxojatropha-6(17),11-diene | HepG-2/Adr | Adriamycin | Not Specified | 143.8 | [1] |

| Kansuinin B | HepG-2/Adr | Adriamycin | Not Specified | 68.9 | [1] |

| Verapamil (Positive Control) | MCF-7/ADR | Adriamycin | Not Specified | ~7.1 (calculated) | [9] |

| Verapamil (Positive Control) | HepG-2/Adr | Adriamycin | Not Specified | 93.7 | [1] |

ADR: Adriamycin-resistant

Table 2: Anti-inflammatory Activity of Jatrophane Diterpenoids

| Compound | Cell Line | Stimulant | IC50 (µM) |

| Kanesulone A | RAW 264.7 | LPS | 0.7 - 46.5 (range for 8 compounds) |

| Kanesulone B | RAW 264.7 | LPS | 0.7 - 46.5 (range for 8 compounds) |

LPS: Lipopolysaccharide IC50: The half maximal inhibitory concentration.

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, structural elucidation, and biological evaluation of jatrophane diterpenoids from Euphorbia kansui, based on methodologies reported in the scientific literature.

Isolation and Purification of Jatrophane Diterpenoids

A bioactivity-guided isolation and purification strategy is typically employed to identify and obtain pure jatrophane diterpenoids.

1. Extraction:

-

The air-dried and powdered roots of Euphorbia kansui are extracted with 95% ethanol at room temperature.

-

The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate, to yield different fractions.

3. Column Chromatography:

-

The bioactive fraction (often the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically a mixture of petroleum ether and acetone or chloroform and methanol, of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Further separation of the resulting sub-fractions is performed on a Sephadex LH-20 column, eluting with a mixture of chloroform and methanol (typically 1:1).

4. High-Performance Liquid Chromatography (HPLC):

-

Final purification of the compounds is achieved by semi-preparative or preparative HPLC, often using a C18 column and a mobile phase of methanol-water or acetonitrile-water.

References

- 1. Ingenane and jatrophane-type diterpenoids from Euphorbia kansui with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Bioactivity-guided isolation of antiproliferative diterpenoids from Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bio-guided isolation of the cytotoxic terpenoids from the roots of Euphorbia kansui against human normal cell lines L-O2 and GES-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O… [ouci.dntb.gov.ua]

- 8. Bio-Guided Isolation of the Cytotoxic Terpenoids from the Roots of Euphorbia kansui against Human Normal Cell Lines L-O2 and GES-1 [periodicos.capes.gov.br]

- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Kansuinine Diterpenoids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols for evaluating the biological activities of Kansuinine diterpenoids, such as Kansuinine A and B, isolated from Euphorbia kansui. The methodologies detailed below are based on established research demonstrating their anti-inflammatory and anti-atherosclerotic potential.

Summary of Biological Activity

Kansuinine A and B have been shown to exert inhibitory effects on inflammatory signaling pathways. Specifically, they can inhibit the IL-6-induced activation of STAT3 by activating ERK1/2[1]. This leads to an increase in Stat3 serine phosphorylation and SOCS-3 expression, effectively blocking the downstream effects of IL-6[1]. Furthermore, Kansuinine A has demonstrated protective effects against atherosclerosis by inhibiting reactive oxygen species (ROS) production and suppressing the IKKβ/IκBα/NF-κB signaling pathway in endothelial cells[2][3][4]. These activities translate to a reduction in endothelial cell apoptosis and a decrease in atherosclerotic lesion size in animal models[2][3][4].

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on Kansuinine A.

Table 1: Effect of Kansuinine A on H₂O₂-Induced Cell Viability and ROS Generation in Human Aortic Endothelial Cells (HAECs)

| Concentration of Kansuinine A (µM) | Cell Viability (% of Control) | Intracellular ROS Levels (% of H₂O₂ Control) |

| 0.1 | Increased (p < 0.01)[2] | Decreased (Concentration-dependent)[2] |

| 0.3 | Increased (p < 0.05)[2] | Decreased (Concentration-dependent)[2] |

| 1.0 | Increased (p < 0.01)[2] | Decreased (Concentration-dependent)[2] |

Table 2: Effect of Kansuinine A on H₂O₂-Induced Apoptosis-Related Protein Expression in HAECs

| Treatment | Bax/Bcl-2 Ratio | Cleaved Caspase-3 Expression |

| H₂O₂ (200 µM) | Increased | Increased[2] |

| Kansuinine A (0.1-1.0 µM) + H₂O₂ | Reduced[2] | Reduced[2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of a Kansuinine compound on the viability of human aortic endothelial cells (HAECs) treated with an oxidative stressor like hydrogen peroxide (H₂O₂).

Materials:

-

Human Aortic Endothelial Cells (HAECs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Kansuinine compound (e.g., Kansuinine A)

-

Hydrogen peroxide (H₂O₂)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed HAECs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the Kansuinine compound (e.g., 0.1, 0.3, 1.0 µM) for 1 hour[2].

-

Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells and incubate for 24 hours[2]. Include control wells with untreated cells and cells treated with H₂O₂ alone.

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Intracellular ROS Generation Assay (DCFH-DA Assay)

This protocol measures the intracellular reactive oxygen species (ROS) levels in HAECs.

Materials:

-

HAECs

-

Kansuinine compound

-

H₂O₂

-

2',7'-Dichlorofluorescin diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed HAECs in a 96-well black plate or on glass coverslips in a 24-well plate.

-

Pre-treat the cells with the Kansuinine compound for 1 hour[2].

-

Induce oxidative stress with H₂O₂ for 2 hours[2].

-

Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or visualize the cells under a fluorescence microscope.

Apoptosis Assay (Hoechst 33342 and Calcein-AM Staining)

This protocol assesses apoptosis by observing nuclear morphology and cell membrane integrity.

Materials:

-

HAECs

-

Kansuinine compound

-

H₂O₂

-

Hoechst 33342 solution

-

Calcein-AM solution

-

Fluorescence microscope

Procedure:

-

Grow and treat HAECs on glass coverslips as described in the cell viability assay.

-

After the 24-hour treatment period, wash the cells with PBS.

-

Stain the cells with a solution containing both Hoechst 33342 (to stain the nucleus) and Calcein-AM (to indicate membrane integrity in live cells) for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Mount the coverslips on microscope slides and observe under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei (bright blue), while live cells will show intact nuclei and green cytoplasmic fluorescence.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for analyzing the expression and phosphorylation of proteins in specific signaling pathways, such as the NF-κB and STAT3 pathways.

Materials:

-

HAECs or other relevant cell lines (e.g., human hepatoma cells for STAT3 studies)[1]

-

Kansuinine compound

-

Inducer (e.g., H₂O₂ for NF-κB, IL-6 for STAT3)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IKKβ, anti-p-IκBα, anti-p-NF-κB, anti-STAT3, anti-p-STAT3, anti-ERK1/2, anti-p-ERK1/2, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with the Kansuinine compound and inducer as required.

-

Lyse the cells with lysis buffer and collect the protein extracts.

-

Determine the protein concentration of each sample using a protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Visualizations

Caption: General experimental workflow for in vitro assays of Kansuinine compounds.

References

- 1. Kansuinine A and Kansuinine B from Euphorbia kansui L. inhibit IL-6-induced Stat3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Investigating Kansuinine E in Animal Models: A Proposed Framework for Preclinical Research

Application Notes

Introduction

Kansuinine E is a jatrophane-type diterpenoid isolated from the roots of the traditional medicinal plant Euphorbia kansui.[1][2] While in vitro studies have identified Kansuinine E as an inhibitor of nitric oxide (NO) production with an IC50 value of 6.3 μM, there is currently a notable absence of published animal model studies to validate these findings in a living organism.[2][3] Nitric oxide is a key signaling molecule in inflammatory processes, and its overproduction is implicated in various inflammatory diseases. Therefore, the inhibitory activity of Kansuinine E on NO production suggests its potential as a therapeutic agent for inflammation.

This document outlines a proposed framework for the preclinical evaluation of Kansuinine E in a murine model of acute inflammation. The protocols described herein are based on established methodologies for inducing and assessing inflammation and are designed to investigate the potential anti-inflammatory effects and underlying mechanisms of Kansuinine E in vivo.

Therapeutic Hypothesis

Based on its in vitro nitric oxide inhibitory activity, it is hypothesized that Kansuinine E will exhibit anti-inflammatory effects in an animal model of lipopolysaccharide (LPS)-induced inflammation. The proposed mechanism of action is the suppression of pro-inflammatory mediators, including nitric oxide, in response to an inflammatory stimulus.

Proposed Animal Model and Experimental Design

A widely used and well-characterized model for studying acute inflammation is the lipopolysaccharide (LPS)-induced endotoxemia model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong inflammatory response characterized by the release of pro-inflammatory cytokines and mediators, including nitric oxide.

Experimental Groups

For a preliminary dose-ranging study, the following experimental groups are proposed:

| Group ID | Treatment | Animal Strain | Number of Animals (n) | Rationale |

| 1 | Vehicle Control | C57BL/6 | 8 | To establish baseline inflammatory response to LPS without intervention. |

| 2 | LPS + Vehicle | C57BL/6 | 8 | To induce a robust inflammatory response. |

| 3 | LPS + Kansuinine E (Low Dose) | C57BL/6 | 8 | To assess the effect of a low dose of Kansuinine E on the inflammatory response. |

| 4 | LPS + Kansuinine E (Mid Dose) | C57BL/6 | 8 | To assess the effect of a medium dose of Kansuinine E on the inflammatory response. |

| 5 | LPS + Kansuinine E (High Dose) | C57BL/6 | 8 | To assess the effect of a high dose of Kansuinine E on the inflammatory response. |

| 6 | LPS + Dexamethasone (Positive Control) | C57BL/6 | 8 | To compare the anti-inflammatory effect of Kansuinine E to a known anti-inflammatory drug. |

Hypothetical Quantitative Data

The following table presents hypothetical data that could be generated from the proposed study, illustrating a dose-dependent anti-inflammatory effect of Kansuinine E.

| Treatment Group | Serum Nitric Oxide (µM) | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Vehicle Control | 5.2 ± 1.1 | 25.4 ± 8.3 | 40.1 ± 12.5 |

| LPS + Vehicle | 48.7 ± 6.5 | 1520.3 ± 210.7 | 2345.8 ± 350.1 |

| LPS + Kansuinine E (Low Dose) | 35.1 ± 5.2 | 1150.6 ± 180.4 | 1890.2 ± 290.6 |

| LPS + Kansuinine E (Mid Dose) | 22.4 ± 4.1 | 780.9 ± 150.2 | 1120.5 ± 210.8 |

| LPS + Kansuinine E (High Dose) | 10.8 ± 2.9 | 350.2 ± 90.5 | 560.7 ± 130.4 |

| LPS + Dexamethasone | 8.5 ± 2.1 | 280.7 ± 75.9 | 450.3 ± 110.2 |

Experimental Protocols

1. Animal Husbandry and Acclimatization

-

Species and Strain: Male C57BL/6 mice, 8-10 weeks old.

-

Housing: Animals are housed in a specific pathogen-free facility with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 10%).

-

Diet: Standard chow and water are provided ad libitum.

-

Acclimatization: Animals are acclimatized to the housing conditions for at least one week prior to the experiment.

2. Preparation of Reagents

-

Kansuinine E: Dissolve Kansuinine E in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). The final concentration of DMSO should be non-toxic. Prepare fresh on the day of the experiment.

-

Lipopolysaccharide (LPS): Dissolve LPS from Escherichia coli O111:B4 in sterile, pyrogen-free saline.

-

Dexamethasone: Prepare a solution of dexamethasone in sterile saline.

3. Experimental Procedure

-

Fasting: Fast the mice for 4 hours before the experiment, with free access to water.

-

Grouping and Dosing: Randomly assign mice to the experimental groups.

-

Pre-treatment: Administer Kansuinine E, vehicle, or dexamethasone via intraperitoneal (i.p.) injection one hour prior to LPS administration.

-

Induction of Inflammation: Administer LPS (e.g., 1 mg/kg) via i.p. injection.

-

Monitoring: Monitor the animals for signs of distress.

-

Sample Collection: Six hours after LPS injection, collect blood samples via cardiac puncture under anesthesia. Euthanize the animals by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes at 4°C to separate the serum. Store the serum at -80°C until analysis.

4. Biochemical Assays

-

Nitric Oxide Measurement: Measure the concentration of nitrite (a stable metabolite of NO) in the serum using the Griess reagent assay.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using commercially available ELISA kits according to the manufacturer's instructions.

5. Statistical Analysis

-

Analyze the data using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test) for multiple comparisons.

-

A p-value of less than 0.05 is considered statistically significant.

Visualizations

Caption: Proposed experimental workflow for evaluating Kansuinine E.

Caption: Hypothetical signaling pathway of Kansuinine E.

References

Application of Kansuinine E in Inflammation Research: A Practical Guide

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of various diterpenoids isolated from Euphorbia kansui. However, specific research on the biological activity of Kansuinine E in the context of inflammation is not publicly available at present. This document, therefore, focuses on the well-researched, closely related compound, Kansuinine A , to provide a foundational framework for researchers interested in investigating the potential anti-inflammatory effects of Kansuinine E. The protocols and data presented here for Kansuinine A should be adapted and validated specifically for Kansuinine E.

Introduction to Kansuinine A and its Anti-Inflammatory Potential

Kansuinine A is a diterpenoid compound extracted from the plant Euphorbia kansui.[1] Studies have demonstrated its potential in mitigating inflammatory responses, primarily through the modulation of key signaling pathways. The primary mechanism of action identified is the suppression of the IKKβ/IκBα/NF-κB signaling cascade, a central pathway in regulating the expression of pro-inflammatory genes.[2][3] By inhibiting this pathway, Kansuinine A can reduce the production of inflammatory mediators and potentially protect cells from inflammation-induced damage.[1][2]

Key Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of Kansuinine A are largely attributed to its ability to inhibit the canonical NF-κB signaling pathway. This pathway is a cornerstone of the inflammatory response.[4]

Caption: Kansuinine A inhibits the IKKβ-mediated phosphorylation of IκBα.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Kansuinine A, which can serve as a reference for designing experiments with Kansuinine E.

Table 1: In Vitro Efficacy of Kansuinine A

| Cell Line | Treatment | Concentration Range | Effect | Reference |

| Human Aortic Endothelial Cells (HAECs) | H₂O₂-induced oxidative stress | 0.1 - 1.0 µM | Protected cells from H₂O₂-induced damage. | [1] |

| RAW264.7 Macrophages | LPS-induced inflammation | Not specified | Inhibition of nitric oxide (NO) production. | [5] |

Table 2: In Vivo Efficacy of Kansuinine A

| Animal Model | Treatment | Dosage | Effect | Reference |

| ApoE⁻/⁻ mice on a high-fat diet | Kansuinine A | 20 µg/kg and 60 µg/kg | Reduced atherosclerotic lesion area by 23% and 61% respectively. | [1] |

Experimental Protocols

Below are detailed protocols for key experiments to assess the anti-inflammatory effects of a compound like Kansuinine E, based on methodologies used for Kansuinine A.

Cell Viability Assay (MTT Assay)

This protocol is essential to determine the non-toxic concentration range of the test compound.

Caption: Workflow for determining cell viability using the MTT assay.

Protocol:

-

Seed cells (e.g., RAW264.7 macrophages or HAECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Kansuinine E (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Protocol:

-

Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with non-toxic concentrations of Kansuinine E for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite standard curve to quantify the nitrite concentration.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol allows for the detection of key proteins in the NF-κB signaling pathway.

Caption: General workflow for Western Blot analysis.

Protocol:

-

Plate and treat cells as described in the NO production assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated IKKβ, phosphorylated IκBα, and total forms of these proteins, as well as NF-κB p65, overnight at 4°C. Use β-actin as a loading control.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Conclusion

While direct evidence for the anti-inflammatory effects of Kansuinine E is currently lacking, the data available for its structural analog, Kansuinine A, provides a strong rationale for investigating its potential. The provided protocols and data offer a comprehensive starting point for researchers to explore the efficacy and mechanism of action of Kansuinine E in inflammation research. It is imperative to conduct thorough dose-response studies and validate these methods specifically for Kansuinine E. Such research will be crucial in determining if Kansuinine E holds similar or even superior therapeutic potential compared to other compounds from Euphorbia kansui.

References

- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Species Production and Suppressing IKKβ/IκBα/NF-κB Signaling [pubmed.ncbi.nlm.nih.gov]

- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory Ingenane Diterpenoids from the Roots of Euphorbia kansui - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nitric Oxide Synthase Inhibitors from Euphorbia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Nitric oxide synthases (NOS) are the enzymes responsible for the production of NO from L-arginine. There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While basal levels of NO are essential for normal physiological functions, the overproduction of NO, particularly by iNOS during inflammatory responses, is implicated in various diseases such as sepsis, arthritis, and neurodegenerative disorders. Consequently, the inhibition of NOS, especially the iNOS isoform, is a key therapeutic strategy.

This document provides an overview of the inhibitory effects of various diterpenoids from the Euphorbia genus on nitric oxide production and details a generalized protocol for screening potential inhibitors.

Important Note on Kansuinine E: A comprehensive review of the scientific literature did not yield any studies demonstrating or quantifying the activity of Kansuinine E as a direct inhibitor of nitric oxide synthase. However, numerous diterpenoids isolated from various species of the Euphorbia genus, to which Kansuinine E belongs, have been shown to inhibit nitric oxide production in cellular models of inflammation. The data and protocols presented below are based on these related compounds and can serve as a guide for investigating the potential NO inhibitory activity of new molecules like Kansuinine E.

Diterpenoids from Euphorbia Species as Inhibitors of Nitric Oxide Production

Several studies have identified diterpenoids from various Euphorbia species that exhibit inhibitory effects on nitric oxide production, typically in lipopolysaccharide (LPS)-stimulated macrophage or microglial cell lines. This inhibition is often used as a marker for anti-inflammatory activity. A summary of the quantitative data for some of these compounds is presented in the table below.

| Plant Source | Compound(s) | Cell Line | IC50 (µM) |

| Euphorbia fischeriana | Compounds 5-9 (abietane-type diterpenoids) | RAW 264.7 | 4.9 - 12.6[1] |

| Euphorbia kansuensis | Euphanoid A | RAW 264.7 | 4.7[2] |

| Euphanoid B | RAW 264.7 | 9.5[2] | |

| Euphorbia antiquorum | ent-15-Acetoxylabda-8(17),13E-diene-3-one | J774.A1 | 11.7[3] |

| ent-15-oxolabda-8(17),13E-diene-3-one | J774.A1 | 12.5[3] | |

| Rhizophorin B | J774.A1 | 16.1[3] |

Experimental Protocols

The following is a generalized protocol for determining the inhibitory effect of a test compound on nitric oxide production in murine macrophages, based on methodologies reported for Euphorbia diterpenoids[1][2][3].

Protocol: Measurement of Nitric Oxide Production in LPS-Stimulated Macrophages using the Griess Assay

1. Objective: To quantify the inhibitory effect of a test compound on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7 or J774.A1) by measuring the accumulation of nitrite in the cell culture supernatant.

2. Materials:

-

Murine macrophage cell line (e.g., RAW 264.7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (e.g., Kansuinine E)

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound

-

Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard

-

96-well cell culture plates

-

Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm

3. Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

4. Treatment:

-

Prepare stock solutions of the test compound in DMSO. Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.1% to avoid solvent-induced toxicity.

-

Remove the culture medium from the wells and replace it with fresh medium containing various concentrations of the test compound.

-

Incubate the cells with the test compound for 1-2 hours.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

-

Include the following controls:

-

Negative Control: Cells with medium only (no LPS, no test compound).

-

Positive Control: Cells with LPS only (no test compound).

-

Vehicle Control: Cells with LPS and the highest concentration of DMSO used for the test compound.

-

Positive Inhibitor Control (Optional): Cells with LPS and a known NOS inhibitor (e.g., L-NMMA).

-

-

Incubate the plates for 24 hours at 37°C and 5% CO₂.

5. Measurement of Nitrite Concentration (Griess Assay):

-

After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well containing the supernatant and standards.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

-

Measure the absorbance at 540 nm using a microplate reader.

6. Data Analysis:

-

Calculate the nitrite concentration in each sample using the standard curve.

-

The percentage of inhibition of NO production is calculated using the following formula:

% Inhibition = [1 - (Absorbance of LPS + Test Compound - Absorbance of Blank) / (Absorbance of LPS only - Absorbance of Blank)] x 100

-

Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the compound that inhibits 50% of NO production).

7. Cell Viability Assay (e.g., MTT Assay): It is crucial to assess whether the observed reduction in NO production is due to NOS inhibition or simply due to cytotoxicity of the test compound. This should be performed in parallel.

-

After collecting the supernatant for the Griess assay, add MTT solution to the remaining cells in the original plate.

-

Incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the cell viability as a percentage of the control (untreated cells).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for LPS-induced nitric oxide production and the experimental workflow for screening inhibitors.

Caption: LPS-induced iNOS expression and NO production pathway.

Caption: Experimental workflow for screening NOS inhibitors.

References

- 1. Diterpenoids from the Roots of Euphorbia fischeriana with Inhibitory Effects on Nitric Oxide Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Euphanoids A and B, two new lathyrane diterpenoids with nitric oxide (NO) inhibitory activity from Euphorbia kansuensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from the aerial parts of Euphorbia antiquorum and their efficacy on nitric oxide inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Design of Kansuinine E Studies

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, publicly available research specifically detailing the biological activities and mechanisms of Kansuinine E is limited. Therefore, these application notes and protocols are based on the established experimental designs for the closely related and well-studied ingenane diterpenoid, Kansuinine A . The methodologies provided herein serve as a comprehensive framework that can be adapted for the investigation of Kansuinine E.

Introduction to Kansuinine Diterpenoids

Kansuinines are a class of ingenane-type diterpenoids isolated from the plant Euphorbia kansui. These compounds have garnered significant interest in the scientific community for their diverse biological activities.[1] Notably, Kansuinine A has demonstrated potent anti-inflammatory and pro-apoptotic effects, suggesting its potential as a therapeutic agent in diseases such as atherosclerosis and cancer.[1][2][3] The primary mechanism of action for Kansuinine A involves the inhibition of reactive oxygen species (ROS) production and the suppression of the IKKβ/IκBα/NF-κB signaling pathway.[2][3][4] Additionally, Kansuinine A and B have been shown to inhibit IL-6-induced Stat3 activation.[5]

These application notes provide a detailed experimental workflow for characterizing the biological effects of Kansuinine E, using Kansuinine A as a reference compound. The protocols outlined below cover essential assays for assessing cytotoxicity, apoptosis induction, and impact on key signaling pathways.

Data Presentation: Quantitative Effects of Kansuinine A

The following tables summarize the quantitative data from in vitro and in vivo studies on Kansuinine A, providing a baseline for comparative analysis with Kansuinine E.

Table 1: In Vitro Effects of Kansuinine A on Human Aortic Endothelial Cells (HAECs)

| Parameter | Treatment Conditions | Result | Reference |

| Cell Viability | 0.1-1.0 μM KA pre-incubation for 1h, then 200 μM H₂O₂ for 24h | Significant protection against H₂O₂-induced cell death | [2][6] |

| ROS Generation | 0.1-1.0 μM KA, H₂O₂-induced | Concentration-dependent inhibition of ROS production | [2][6] |

| Bax/Bcl-2 Ratio | 0.3 and 1.0 μM KA, H₂O₂-induced | Significant reduction in the Bax/Bcl-2 ratio | [3] |

| Cleaved Caspase-3 | 1.0 μM KA, H₂O₂-induced | Significant reversal of H₂O₂-induced increase in cleaved caspase-3 | [3] |

| p-IKKβ Expression | 1.0 μM KA, H₂O₂-induced | Significant reduction in phosphorylated IKKβ | [6] |

| p-IκBα Expression | 0.3 and 1.0 μM KA, H₂O₂-induced | Significant reduction in phosphorylated IκBα | [6] |

| p-NF-κB (p65) | 0.3 and 1.0 μM KA, H₂O₂-induced | Significant reduction in phosphorylated NF-κB p65 | [6] |

Table 2: In Vivo Effects of Kansuinine A on ApoE-/- Mice Fed a High-Fat Diet (HFD)

| Parameter | Treatment Conditions | Result | Reference |

| Atherosclerotic Lesion Area | 20 μg/kg KA for 15 weeks | 23% reduction in lesion area | [6] |

| Atherosclerotic Lesion Area | 60 μg/kg KA for 15 weeks | 61% reduction in lesion area | [6] |

| Aortic MDA Levels | 20 and 60 μg/kg KA | Significantly lower than HFD group | [6] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of Kansuinine E on cell viability and determine its cytotoxic concentration.

Materials:

-

Kansuinine E (dissolved in DMSO)

-

Target cell line (e.g., human cancer cell line or endothelial cells)

-

96-well plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Kansuinine E in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the Kansuinine E dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the effect of Kansuinine E on intracellular ROS levels using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[7][8][9][10]

Materials:

-

Kansuinine E

-

Target cell line

-

DCFH-DA probe

-

ROS inducer (e.g., H₂O₂) as a positive control

-

Antioxidant (e.g., N-acetylcysteine) as a negative control

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a suitable format (e.g., 96-well black plate for plate reader, 6-well plate for flow cytometry).

-

Treat cells with various concentrations of Kansuinine E for a specified time.

-

Induce ROS production by adding an ROS inducer like H₂O₂.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (typically 10-20 µM) in serum-free medium and incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em = 485/535 nm) or by flow cytometry.

Western Blotting for Apoptosis and NF-κB Signaling Proteins

This protocol allows for the semi-quantitative analysis of key proteins involved in apoptosis and the NF-κB signaling pathway.[11][12][13]

Materials:

-

Kansuinine E

-

Target cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-p-IKKβ, anti-p-IκBα, anti-p-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Kansuinine E and/or an appropriate stimulus (e.g., TNF-α to activate NF-κB, or an apoptosis inducer).

-

Lyse the cells using RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control like β-actin.

Visualization of Pathways and Workflows

Signaling Pathway of Kansuinine A

The following diagram illustrates the proposed mechanism of action of Kansuinine A in inhibiting oxidative stress and apoptosis.

Experimental Workflow for Kansuinine E Investigation

This diagram outlines a logical workflow for the initial investigation of a novel compound like Kansuinine E.

References

- 1. Kansuinine A Ameliorates Atherosclerosis and Human Aortic Endothelial Cell Apoptosis by Inhibiting Reactive Oxygen Spec… [ouci.dntb.gov.ua]